molecular formula C8H10ClN3O B11903041 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1956318-98-1

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11903041
CAS No.: 1956318-98-1
M. Wt: 199.64 g/mol
InChI Key: KFSUSSFYLZGAPS-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C10H14N3OCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
  • (5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position of the benzimidazole ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1956318-98-1

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

6-methoxy-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c1-12-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H

InChI Key

KFSUSSFYLZGAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)N.Cl

Origin of Product

United States

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